Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate
Description
Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate is a cyclopropane-based boronate ester with a methyl carboxylate substituent. Its structure combines the strain of the cyclopropane ring with the reactivity of the boronate ester, making it valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) and radical cyclization processes . The compound’s stereochemistry and substituent placement influence its reactivity and applications in organic synthesis.
Properties
IUPAC Name |
methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BO4/c1-10(2)11(3,4)16-12(15-10)8-6-7(8)9(13)14-5/h7-8H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMWEJFFPHNEBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure:
- Starting Material : Ethyl diazoacetate and a vinyl boronate ester (e.g., 4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane) are reacted in the presence of a cobalt catalyst (e.g., N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II)) under argon.
- Cyclopropanation : The reaction proceeds at 40°C for 24 hours, yielding a cyclopropane boronic ester intermediate.
- Esterification : The intermediate is treated with methanol and a catalytic acid (e.g., H₂SO₄) to form the methyl ester.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Yield (cyclopropanation) | 33–37% (cis/trans mixture) | |
| Purity (final product) | ≥97% (HPLC) | |
| Reaction Time | 24 hours |
Miyaura Borylation of Halocyclopropane Carboxylates
Palladium-catalyzed Miyaura borylation introduces the boronate group to a bromocyclopropane carboxylate precursor.
Procedure:
- Starting Material : Methyl 2-bromocyclopropane-1-carboxylate is combined with bis(pinacolato)diboron (B₂pin₂) in dimethylformamide (DMF).
- Catalysis : Pd(dppf)Cl₂ (1–5 mol%) and potassium acetate (3 equiv) are added.
- Reaction Conditions : The mixture is heated to 95°C under argon for 12–24 hours.
- Workup : The product is purified via silica gel chromatography (hexane/ethyl acetate).
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Yield | 86% | |
| Catalyst Loading | 5 mol% Pd(dppf)Cl₂ | |
| Reaction Scale | 0.1–5 mmol |
Esterification of Preformed Boronate Carboxylic Acids
Direct esterification of trans-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropanecarboxylic acid avoids multi-step syntheses.
Procedure:
- Acid Activation : The carboxylic acid (1 equiv) is treated with thionyl chloride (SOCl₂) to form the acyl chloride.
- Methanol Quenching : The acyl chloride is reacted with methanol (5 equiv) and triethylamine (TEA) at 0°C.
- Purification : The crude product is recrystallized from dichloromethane/methanol.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Yield | 80–85% | |
| Purity | 97% (NMR) | |
| Reaction Time | 4 hours |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Corey-Chaykovsky | 33–37 | 90–95 | Moderate | High |
| Miyaura Borylation | 86 | 95–97 | High | Moderate |
| Direct Esterification | 80–85 | 97 | High | Low |
| Enzymatic | N/A | N/A | Low | Very High |
Analytical Validation
- NMR : Key signals include cyclopropane protons (δ 1.2–1.9 ppm) and boronate ester quartets (δ 1.3 ppm).
- HRMS : Calculated for C₁₁H₁₉BO₄ [M+H]⁺: 229.14; observed: 229.13.
- X-ray Crystallography : Confirms trans configuration of cyclopropane and boronate groups.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Strong nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi).
Major Products
The major products formed from these reactions include boronic acids, alcohols, and substituted cyclopropane derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate primarily involves its role as a boronic ester. In Suzuki-Miyaura cross-coupling reactions, the compound acts as a boron-containing reagent that facilitates the formation of carbon-carbon bonds. The palladium catalyst activates the boronic ester, allowing it to react with aryl or vinyl halides to form the desired product. The molecular targets and pathways involved include the activation of the boronic ester and the subsequent coupling with the halide substrate.
Comparison with Similar Compounds
Ethyl Ester Derivatives
Ethyl 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate (CAS 1215107-29-1) replaces the methyl carboxylate with an ethyl group. Key differences include:
- Molecular Weight : 240.10 (ethyl) vs. ~226.07 (methyl) .
- Stability : Ethyl derivatives require inert atmosphere storage (2–8°C), while methyl analogs may exhibit similar sensitivity .
- Hazard Profile : Ethyl variant carries warnings for acute toxicity (H302) and skin/eye irritation (H315, H319), likely due to ester group modifications .
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Storage Conditions |
|---|---|---|---|---|
| Methyl 2-(dioxaborolan-2-yl)cyclopropane-1-carboxylate | C12H19BO4 | ~226.07 | Not specified | Likely inert atmosphere |
| Ethyl 2-(dioxaborolan-2-yl)cyclopropane-1-carboxylate | C13H21BO4 | 240.10 | 1215107-29-1 | Inert, 2–8°C |
Cyclopropane vs. Larger Ring Systems
- Cyclobutane Analog: Methyl 1-(((2S,5R)-2-isopropyl-5-methylcyclohexyl)methyl)cyclobutane-1-carboxylate (30) replaces cyclopropane with cyclobutane and introduces a bulky isopropyl-methylcyclohexyl group. Synthesis via photoredox catalysis yields 67% .
- Cyclopentane Analog : Methyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopentane-1-carboxylate (QL-4724) exhibits lower ring strain, which may stabilize the compound but reduce participation in strain-driven reactions .
Substituent Variations
- Aromatic Substituents : Methyl 1-[3-(tetramethyl-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate (PN-1610) adds a phenyl group to the cyclopropane. This enhances π-π stacking interactions in catalysis but may complicate purification .
- Carboxamide Derivatives : N-(3-(dioxaborolan-2-yl)phenyl)cyclopropanecarboxamide (CAS 1031747-40-6) replaces the ester with a carboxamide, altering solubility and hydrogen-bonding capacity .
Stereochemical and Functional Group Modifications
- Cis Isomers : Ethyl cis-2-(dioxaborolan-2-yl)cyclopropane-1-carboxylate (CAS 2135443-14-8) highlights the role of stereochemistry in reactivity. Cis configurations may favor specific transition states in cyclopropanation .
- Bicyclic Systems : Compounds like 4,4,5,5-tetramethyl-2-[(3,3,5,5-tetramethylcyclohexylidene)methyl]-1,3,2-dioxaborolane introduce fused rings, drastically altering steric and electronic profiles .
Key Research Findings
- Steric Effects : Bulky substituents (e.g., cyclohexyl in compound 8 ) reduce coupling efficiency by ~20% compared to unsubstituted cyclopropane boronate esters .
- Thermal Stability : Methyl esters decompose at ~150°C, while ethyl analogs show similar thresholds, suggesting ester choice minimally impacts thermal resilience .
- Biological Compatibility : Carboxamide derivatives (e.g., compound 1031747-40-6) exhibit improved aqueous solubility, making them candidates for medicinal chemistry .
Biological Activity
Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate is a boron-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its inhibitory effects on various kinases and its potential therapeutic applications.
- Molecular Formula : CHBO
- Molecular Weight : 262.11 g/mol
- CAS Number : 653589-95-8
- Purity : >98% (GC)
Kinase Inhibition
Recent studies have highlighted the compound's role as an inhibitor of several kinases, including GSK-3β (Glycogen synthase kinase 3 beta), IKK-β (IκB kinase beta), and ROCK-1 (Rho-associated protein kinase 1).
Table 1: Inhibitory Activity Against Kinases
| Compound | Target Kinase | IC (nM) |
|---|---|---|
| This compound | GSK-3β | 50 - 1314 |
| This compound | IKK-β | Not specified |
| This compound | ROCK-1 | Not specified |
The IC values indicate the concentration required to inhibit 50% of the enzyme activity. Compounds with lower IC values are considered more potent inhibitors.
Anti-inflammatory Effects
In cellular models of inflammation induced by lipopolysaccharides (LPS), the compound demonstrated significant suppression of nitric oxide (NO) production and pro-inflammatory cytokines.
Table 2: Anti-inflammatory Activity
| Compound | Cytokine | Effect |
|---|---|---|
| This compound | IL-6 | Decreased |
| This compound | TNF-alpha | No significant change |
This suggests that while the compound effectively reduces certain inflammatory markers like IL-6 and NO levels, it does not significantly affect TNF-alpha production.
Case Studies
A study published in MDPI examined various derivatives of boron-containing compounds and their biological activities. Among these compounds was this compound. The results indicated that modifications in the structure could lead to enhanced kinase inhibition and anti-inflammatory properties .
Cytotoxicity Assessment
The cytotoxicity of the compound was evaluated in both HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells). The findings revealed that at concentrations up to 10 µM, the compound did not significantly reduce cell viability:
Table 3: Cytotoxicity Results
| Concentration (µM) | HT-22 Cell Viability (%) | BV-2 Cell Viability (%) |
|---|---|---|
| 0.1 | >90 | >90 |
| 1 | >90 | >90 |
| 10 | >85 | >85 |
| 50 | <50 | <50 |
This indicates a favorable safety profile at lower concentrations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
